Cas no 151451-10-4 (Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-)
![Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]- structure](https://www.kuujia.com/scimg/cas/151451-10-4x500.png)
151451-10-4 structure
Product name:Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-
Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-
- N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]cyclopentanecarboxamide
- SCHEMBL9402207
- 3-(4-(Cyclopentanecarbonylamino)phenethyl)-8-cyclopentyl-1-propylxanthine
- DTXSID80164790
- 151451-10-4
- N-(4-(2-(8-Cyclopentyl-2,6-dioxo-1-propyl-1H-purin-3(2H,6H,9H)-yl)ethyl)phenyl)cyclopentanecarboxamide
- N-{4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-2,3,6,9-tetrahydro-1H-purin-3-yl)ethyl]phenyl}cyclopentanecarboxamide
- Cyclopentanecarboxamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-
-
- Inchi: InChI=1S/C27H35N5O3/c1-2-16-32-26(34)22-24(30-23(29-22)19-7-3-4-8-19)31(27(32)35)17-15-18-11-13-21(14-12-18)28-25(33)20-9-5-6-10-20/h11-14,19-20H,2-10,15-17H2,1H3,(H,28,33)(H,29,30)
- InChI Key: JQZBHASHUOCKKJ-UHFFFAOYSA-N
- SMILES: C1(C2=NC3=C(N(CCC4C=CC(NC(C5CCCC5)=O)=CC=4)C(=O)N(CCC)C3=O)N2)CCCC1
Computed Properties
- Exact Mass: 477.27425
- Monoisotopic Mass: 477.27399000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 771
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.4Ų
- XLogP3: 4.8
Experimental Properties
- PSA: 98.4
Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]- Related Literature
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
151451-10-4 (Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-) Related Products
- 2228716-76-3(3-(2-chloro-6-methylpyridin-3-yl)butan-1-amine)
- 1249876-91-2(1-(4-fluoro-2-methylphenyl)methylpiperazine)
- 2387259-62-1(1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl fluoride)
- 2171962-35-7(9-(propan-2-yl)-2-propyl-1-oxa-5-azaspiro5.5undecane)
- 1293987-81-1(6-Fluorobenzo[b]thiophen-2-amine)
- 1261919-26-9(5-(3-Chloro-4-methoxyphenyl)-2-formylphenol)
- 1892353-50-2(5-cyclobutyl-1H-imidazole-2-thiol)
- 2148302-71-8(1-Fluorosulfonyloxy-3-phenylbenzene)
- 2228401-93-0(2-(azidomethyl)-5-(diethylamino)phenol)
- 2377030-95-8(Azetidine, 3-bicyclo[1.1.1]pent-1-yl-)
Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
